Benfuracarb is a highly lipophilic (LogP 4.30) benzofuranyl methylcarbamate pro-insecticide primarily procured as a safer delivery vehicle for the highly toxic active ingredient carbofuran. As a viscous liquid with low aqueous solubility (8 mg/L at 20°C), it is engineered to undergo controlled N-S bond cleavage in vivo and in soil, releasing the potent acetylcholinesterase (AChE) inhibitor carbofuran over time. For industrial buyers and agrochemical formulators, benfuracarb represents a critical materials-selection upgrade: it provides the broad-spectrum systemic efficacy of legacy carbamates while drastically reducing acute mammalian toxicity, enabling its use in modern seed coatings and sustained-release granular formulations where handler safety is a primary constraint .
Procurement substitution with the active metabolite, carbofuran, is practically non-viable due to its extreme acute toxicity, which triggers severe occupational handling hazards and strict regulatory bans globally. Conversely, substituting benfuracarb with other pro-insecticides like carbosulfan alters the degradation kinetics and active-ingredient release profile in the soil. Benfuracarb's specific chemical structure—featuring an N-sulfenyl moiety—ensures a tailored conversion rate to carbofuran that balances immediate seedling protection with manageable environmental persistence. Utilizing generic or crude carbamate mixtures fails to replicate this precise, controlled-release mechanism, leading to either unacceptable handler risk during the formulation process or suboptimal field efficacy [1].
The primary procurement driver for benfuracarb is its quantitatively safer handling profile during manufacturing and application compared to its active metabolite. Toxicological assays demonstrate that benfuracarb has an oral LD50 in rats of 138 mg/kg, whereas the parent compound carbofuran exhibits an LD50 of just 8 mg/kg. This ~17-fold reduction in acute oral toxicity is achieved by masking the reactive carbamate nitrogen, which is only cleaved post-application [1].
| Evidence Dimension | Acute Oral Toxicity (Rat LD50) |
| Target Compound Data | 138 mg/kg |
| Comparator Or Baseline | Carbofuran: 8 mg/kg |
| Quantified Difference | ~17-fold reduction in acute toxicity |
| Conditions | In vivo mammalian toxicity assay (oral administration in rats) |
This massive reduction in toxicity allows formulators to handle the material with significantly lower occupational risk and regulatory friction while delivering the same active ingredient downstream.
Benfuracarb is selected over competing pro-insecticides for its specific degradation timeline, which dictates the release of the active carbofuran. In standardized soil persistence studies, benfuracarb exhibits a rapid initial half-life of 6.3 to 10.4 days, converting efficiently to carbofuran and 3-hydroxycarbofuran. In contrast, analogs like carbosulfan exhibit slightly longer half-lives (11-13 days), while direct carbofuran application can persist for up to 71 days under certain field conditions. Benfuracarb's kinetics provide a rapid but sustained pulse of the active ingredient [1].
| Evidence Dimension | Soil Half-Life (DT50) |
| Target Compound Data | 6.3 - 10.4 days |
| Comparator Or Baseline | Carbosulfan: 11 - 13 days |
| Quantified Difference | Faster initial degradation and active ingredient release |
| Conditions | Soil persistence studies under field/laboratory conditions |
A tailored half-life ensures that the active compound is released quickly enough to protect vulnerable early-stage crops without causing excessive long-term soil persistence.
For granular and seed-coating applications, resistance to immediate aqueous leaching is critical. Benfuracarb possesses an extremely low water solubility of 8 mg/L at 20°C and a high lipophilicity (LogP = 4.30). Compared to highly water-soluble carbamates like methomyl (>50,000 mg/L), benfuracarb resists rapid washout during heavy irrigation or rainfall. This physicochemical profile ensures the pro-insecticide remains localized in the target soil zone or on the seed surface until biological cleavage occurs .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 8 mg/L (at 20°C) |
| Comparator Or Baseline | Standard soluble carbamates (e.g., Methomyl): >50,000 mg/L |
| Quantified Difference | Orders of magnitude lower solubility |
| Conditions | Standard physicochemical profiling at 20°C |
Low solubility prevents premature leaching of the active ingredient, making it highly applicable for sustained-release granular formulations in irrigated agriculture.
Because of its ~17-fold lower mammalian toxicity compared to carbofuran and its specific soil degradation kinetics, benfuracarb is heavily utilized as the active ingredient in commercial seed treatments. It provides systemic protection for vulnerable seedlings (such as maize, rice, and sugar beet) against chewing and piercing insects while ensuring compliance with stringent occupational safety standards during the industrial coating process [1].
Benfuracarb's low aqueous solubility (8 mg/L) and high lipophilicity (LogP 4.3) make it a highly effective candidate for granular formulations (e.g., 8.6G). These formulations are designed to resist immediate washout in flooded or heavily irrigated environments, slowly releasing the active carbofuran into the root zone over a controlled period [1].
In agrochemical R&D, benfuracarb serves as a benchmark compound for studying N-sulfenyl derivatization. Researchers utilize its precise conversion metrics and toxicity differentials to model new, safer delivery systems for highly toxic active ingredients, aiming to replicate its success in masking acute toxicity while retaining target-site efficacy[1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard